molecular formula C8H7BrCl2O6S2 B2568217 5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride CAS No. 1251922-52-7

5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride

Cat. No.: B2568217
CAS No.: 1251922-52-7
M. Wt: 414.06
InChI Key: QCDPKOVPRRSBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride: is a chemical compound with the molecular formula C8H7BrCl2O6S2 and a molecular weight of 414.08 g/mol . It is characterized by the presence of bromine, methoxy, and disulfonyl dichloride functional groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

Chemistry: 5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of sulfonamide, sulfonate, and sulfonothioate derivatives, which are valuable in organic synthesis .

Biology and Medicine: The compound is used in the development of biologically active molecules. Sulfonamide derivatives, for example, have shown potential as antibacterial and antifungal agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as a building block for the synthesis of complex molecules used in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride typically involves the sulfonylation of 5-Bromo-2,4-dimethoxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and ensure the selective formation of the disulfonyl dichloride derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The reaction is typically carried out in a controlled environment to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dimethoxybenzene-1,3-disulfonyl dichloride involves its reactivity towards nucleophiles. The disulfonyl dichloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various derivatives, where the nucleophile displaces the chloride ions to form new bonds .

Properties

IUPAC Name

5-bromo-2,4-dimethoxybenzene-1,3-disulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2O6S2/c1-16-6-4(9)3-5(18(10,12)13)7(17-2)8(6)19(11,14)15/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDPKOVPRRSBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1S(=O)(=O)Cl)Br)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.